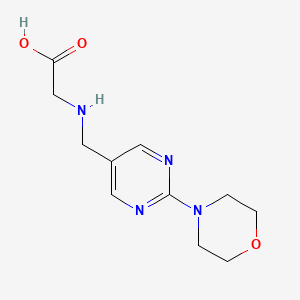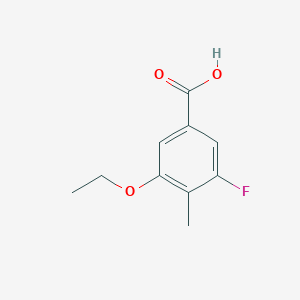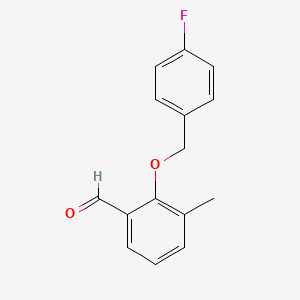
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-fluorobenzyl group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 3-methylsalicylaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general reaction scheme can be represented as follows:
4-Fluorobenzyl alcohol+3-Methylsalicylaldehyde→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 2-((4-Fluorobenzyl)oxy)-3-methylbenzoic acid.
Reduction: 2-((4-Fluorobenzyl)oxy)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its aldehyde group.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde largely depends on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
相似化合物的比较
Similar Compounds
- 4-Fluorobenzyl alcohol
- 3-Methylsalicylaldehyde
- 2-((4-Fluorobenzyl)oxy)-3-methylbenzoic acid
Uniqueness
2-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both an aldehyde and a fluorobenzyl group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.
属性
分子式 |
C15H13FO2 |
|---|---|
分子量 |
244.26 g/mol |
IUPAC 名称 |
2-[(4-fluorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H13FO2/c1-11-3-2-4-13(9-17)15(11)18-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3 |
InChI 键 |
POORDUDNYMEQME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


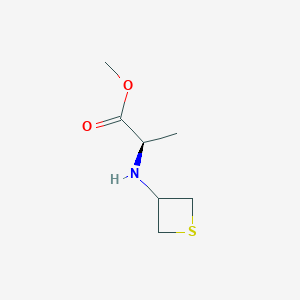
![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)
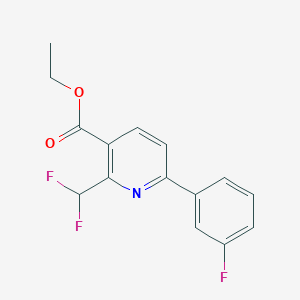

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)
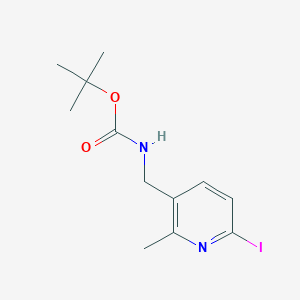
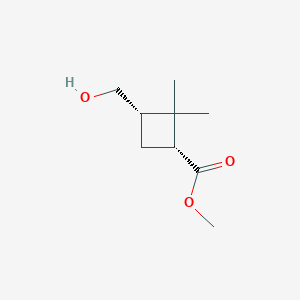
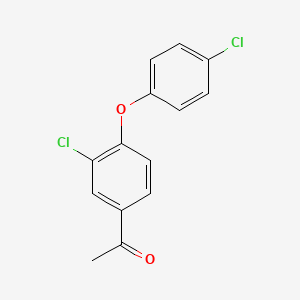
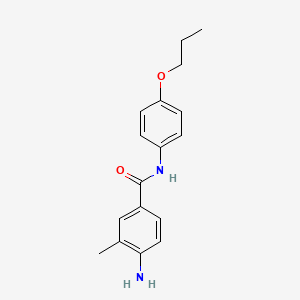
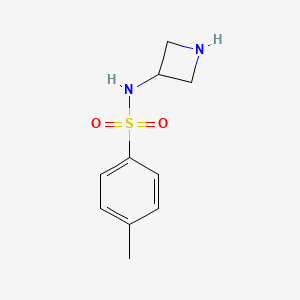
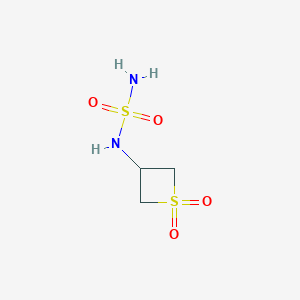
![Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13004319.png)
